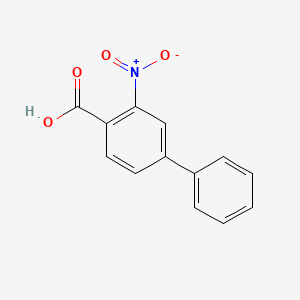

2-Nitro-4-phenylbenzoic acid

Vue d'ensemble

Description

2-Nitro-4-phenylbenzoic acid is a chemical compound with the molecular formula C13H9NO4 . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 2-Nitro-4-phenylbenzoic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-4-phenylbenzoic acid include its molecular formula (C13H9NO4) and molecular weight (243.21 g/mol) . More detailed properties can be found in databases like PubChem .Applications De Recherche Scientifique

Use in Sulfhydryl Group Determination

2-Nitro-4-phenylbenzoic acid has been useful in biological studies, particularly in determining sulfhydryl groups in tissues. Ellman (1959) synthesized a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which proved effective in identifying sulfhydryl groups in biological materials, including its reaction with blood to provide insights into disulfide bond splitting by reduced heme (Ellman, 1959).

Building Block for Heterocyclic Synthesis

The compound serves as a versatile building block in heterocyclic synthesis. Křupková et al. (2013) described the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, in the synthesis of various nitrogenous heterocycles, which are significant in drug discovery. This synthesis approach offers a pathway for creating diverse libraries of compounds including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides (Křupková et al., 2013).

Development of Paramagnetic Dirhenium Complexes

In the field of chemistry and materials science, 2-Nitro-4-phenylbenzoic acid derivatives have been used in the synthesis of novel paramagnetic dirhenium complexes. Mallick et al. (2017) demonstrated that nitrobenzoic acid could react with a paramagnetic dirhenium(III,II) complex to form substitution products. These complexes were then studied for their spectral, electrochemical properties, and antiproliferative properties against cancer cell lines (Mallick et al., 2017).

Anticonvulsant Activity Study

In pharmacology, derivatives of nitrobenzoic acid, such as 3-nitro-4-hydroxybenzoic acid, have been synthesized and analyzed for their anticonvulsant activities. D'angelo et al. (2008) explored the structures, bonding features, and physical properties of Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, contributing to understanding their anticonvulsant activities (D'angelo et al., 2008).

Luminescence Sensitization in Lanthanide Complexes

The thiophenyl-derivatized nitrobenzoic acid ligands, including 2-nitro-3-thiophen-3-yl-benzoic acid, have been evaluated as potential sensitizers for Eu(III) and Tb(III) luminescence. Viswanathan and Bettencourt-Dias (2006) isolated and characterized several solution and solid-state species, demonstrating the efficiency of these ligands in sensitizing lanthanide luminescence, which has applications in light-emitting materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Propriétés

IUPAC Name |

2-nitro-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVWEENDIKEWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591992 | |

| Record name | 3-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitro-4-phenylbenzoic acid | |

CAS RN |

99847-13-9 | |

| Record name | 3-Nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

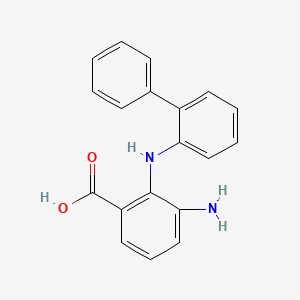

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Mercury, [mu-[orthoborato(2-)-O:O']]diphenyldi-](/img/structure/B1602309.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)